Potassium pivalate

Catalog No.
S742651
CAS No.
19455-23-3
M.F
C5H9KO2
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium pivalate

CAS Number

19455-23-3

Product Name

Potassium pivalate

IUPAC Name

potassium;2,2-dimethylpropanoate

Molecular Formula

C5H9KO2

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C5H10O2.K/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1

InChI Key

WFMNHCSATCWAAQ-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[O-].[K+]

Canonical SMILES

CC(C)(C)C(=O)[O-].[K+]

Organic Synthesis:

Potassium pivalate (KP) finds application in various organic synthesis reactions. It acts as a reactive monocarboxylic acid, readily participating in reactions like:

  • Urea derivative formation: KP reacts with amines to form urea derivatives, crucial intermediates in organic synthesis. These reactions are typically catalyzed by palladium-based catalysts [].
  • Trimerization reagent preparation: KP serves as an intermediate in the production of trimerization reagents like triethylamine and tripropylamine, essential components in polyurethane foam fabrication [].
  • Pyrazole ring synthesis: KP demonstrates effectiveness as a dose for the synthesis of pyrazole rings from carboxylates, expanding the library of accessible heterocyclic compounds [].

Potential Biological Applications:

While research is ongoing, some studies suggest potential biological applications for potassium pivalate:

  • Neuroprotective properties: Studies in animal models indicate that KP might possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases [, ]. However, further investigation is necessary to understand the mechanisms and translate these findings into clinical applications.

Potassium pivalate is a potassium salt of pivalic acid, with the chemical formula C5H11KO2C_5H_{11}KO_2 and a molecular weight of approximately 142.24 g/mol. It is characterized as a white to almost white crystalline powder that is sparingly soluble in water and slightly soluble in dimethyl sulfoxide. This compound is notable for its reactivity as a monocarboxylic acid, making it useful in various chemical applications and reactions .

  • Substitution Reactions: It can react with alkyl halides to form esters, which are important intermediates in organic synthesis .
  • Cross-Coupling Reactions: Potassium pivalate has been shown to enhance the rate of Miyaura borylation when used as a base, demonstrating its utility in palladium-catalyzed reactions .
  • Trimerization Reactions: This compound can undergo trimerization to form pyrazole rings from carboxylates, involving the elimination of water and decarboxylation .

While specific biological activities of potassium pivalate are not extensively documented, its role as a reagent in organic synthesis suggests potential applications in pharmaceutical development. The compound's reactivity may facilitate the synthesis of biologically active molecules, although further studies are needed to explore any direct biological effects.

Potassium pivalate can be synthesized through the reaction of diethanolamine with potassium halides. This method highlights the compound's accessibility for laboratory and industrial purposes . Other synthetic routes may involve variations in starting materials or conditions, but detailed methodologies are less frequently reported.

The applications of potassium pivalate include:

  • Chemical Synthesis: Primarily used as an intermediate in organic synthesis, particularly in the production of esters and other derivatives.
  • Catalysis: Employed as a base in various catalytic reactions, enhancing reaction rates and efficiency .
  • Polyurethane Production: Utilized in the fabrication of polyurethane foams through its reactivity with amines .

Potassium pivalate shares similarities with other compounds derived from carboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Potassium acetateC2H3KO2C_2H_3KO_2Commonly used as a food preservative; more soluble than potassium pivalate.
Sodium pivalateC5H11NaO2C_5H_{11}NaO_2Sodium salt form; similar reactivity but different solubility properties.
Potassium propionateC3H5KO2C_3H_5KO_2Used as a preservative; less bulky than potassium pivalate.
Potassium butyrateC4H7KO2C_4H_7KO_2Shorter carbon chain; different applications in food science.

Uniqueness of Potassium Pivalate

Potassium pivalate is unique due to its branched structure, which provides distinct steric hindrance compared to linear carboxylates such as acetate or propionate. This structural characteristic contributes to its specific reactivity patterns and applications in organic synthesis, particularly in enhancing rates of certain reactions and facilitating complex transformations that may not be achievable with simpler carboxylic acids .

Dates

Modify: 2023-08-15

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